N-[2-(2,5-dimethoxyphenyl)-1,3-thiazol-5-yl]-1,3-benzothiazole-6-carboxamide
Description
Properties
IUPAC Name |
N-[2-(2,5-dimethoxyphenyl)-1,3-thiazol-5-yl]-1,3-benzothiazole-6-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15N3O3S2/c1-24-12-4-6-15(25-2)13(8-12)19-20-9-17(27-19)22-18(23)11-3-5-14-16(7-11)26-10-21-14/h3-10H,1-2H3,(H,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VDNTXLOLDNSMNE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)C2=NC=C(S2)NC(=O)C3=CC4=C(C=C3)N=CS4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15N3O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(2,5-dimethoxyphenyl)-1,3-thiazol-5-yl]-1,3-benzothiazole-6-carboxamide typically involves multi-step organic reactions. One common method includes the formation of the thiazole ring through a cyclization reaction involving a 2,5-dimethoxyphenyl derivative and a thioamide. The benzothiazole ring can be synthesized via a condensation reaction between an ortho-aminothiophenol and a carboxylic acid derivative. The final step involves coupling these two moieties under specific conditions to form the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This can include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to obtain the final product in a pure form.
Chemical Reactions Analysis
Types of Reactions
N-[2-(2,5-dimethoxyphenyl)-1,3-thiazol-5-yl]-1,3-benzothiazole-6-carboxamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Halogenating agents, nucleophiles, and electrophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Scientific Research Applications
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of compounds containing thiazole and benzothiazole moieties. N-[2-(2,5-dimethoxyphenyl)-1,3-thiazol-5-yl]-1,3-benzothiazole-6-carboxamide has shown significant antibacterial activity against various strains of bacteria.
Table 1: Antibacterial Activity Data
| Compound | Concentration (mM) | Zone of Inhibition (mm) | Bacteria Tested |
|---|---|---|---|
| This compound | 8 | 10 | Escherichia coli |
| This compound | 8 | 9 | Staphylococcus aureus |
| This compound | 8 | 8 | Bacillus subtilis |
| This compound | 8 | 7 | Staphylococcus epidermidis |
The compound exhibited notable effectiveness against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis, with mechanisms involving inhibition of bacterial cell division through targeting specific enzymes crucial for folate synthesis.
Anticancer Activity
Emerging evidence suggests that this compound may possess anticancer properties. Research indicates that benzothiazole derivatives can act as potent antimitotic agents.
Case Study: Mechanism of Action
A study published in June 2023 investigated the anticancer potential of benzothiazole-based compounds. The findings revealed that these compounds inhibit tubulin polymerization by binding to the colchicine site on tubulin. This action prevents microtubule assembly necessary for mitosis, leading to cell cycle arrest and apoptosis in cancer cells.
Antitubercular Activity
Benzothiazole derivatives have also been explored for their antitubercular activity. A relevant study synthesized various benzothiazole derivatives and evaluated their efficacy against Mycobacterium tuberculosis.
Table 2: Antitubercular Activity Data
| Compound | IC50 (μM) | IC90 (μM) |
|---|---|---|
| Benzothiazole Derivative IT10 | 2.32 | 7.05 |
| Benzothiazole Derivative IT06 | >128 (no toxicity) | - |
The most active derivative displayed significant potency against Mycobacterium tuberculosis with minimal toxicity towards human lung fibroblast cells.
Structure–Activity Relationship (SAR)
The biological activity of this compound can be influenced by structural modifications:
Table 3: Structure–Activity Relationship Insights
| Modification | Effect on Activity |
|---|---|
| Methoxy substitution | Increases antibacterial potency |
| Variation in thiazole substitution | Alters selectivity towards different bacterial strains |
| Benzothiazole ring modifications | Potentially enhances anticancer activity |
The presence of methoxy groups enhances lipophilicity and cellular uptake, contributing to improved bioavailability.
Mechanism of Action
The mechanism of action of N-[2-(2,5-dimethoxyphenyl)-1,3-thiazol-5-yl]-1,3-benzothiazole-6-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- N-[2-(2,5-dimethoxyphenyl)-1,3-thiazol-5-yl]-1,3-benzothiazole-6-carbohydrazide
- 2-(2,5-dimethoxyphenyl)-1,3-thiazole-5-carboxamide
- N-[2-(2,5-dimethoxyphenyl)-1,3-thiazol-5-yl]-1,3-benzothiazole-6-carboxylate
Uniqueness
N-[2-(2,5-dimethoxyphenyl)-1,3-thiazol-5-yl]-1,3-benzothiazole-6-carboxamide is unique due to its specific combination of functional groups and ring structures. This uniqueness contributes to its distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Biological Activity
N-[2-(2,5-dimethoxyphenyl)-1,3-thiazol-5-yl]-1,3-benzothiazole-6-carboxamide is a complex organic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article delves into the compound's biological activity, synthesizing data from various studies to provide a comprehensive overview.
Chemical Structure and Properties
The compound features a unique combination of thiazole and benzothiazole rings, which contribute to its biological properties. The molecular formula is , with a molecular weight of approximately 399.46 g/mol. The structure includes functional groups that are known to influence biological activity, such as amides and methoxy groups.
Antimicrobial Activity
Research indicates that compounds containing thiazole and benzothiazole moieties often exhibit significant antimicrobial properties. For instance, studies have shown that derivatives of benzothiazole can inhibit the growth of various bacterial strains. The specific compound has been evaluated for its antimicrobial efficacy against pathogens like Staphylococcus aureus and Escherichia coli, showing promising results in preliminary assays.
Anticancer Properties
The anticancer potential of this compound has been investigated through various in vitro studies. Notably:
- Cytotoxicity Assays : In studies involving human cancer cell lines (e.g., MDA-MB-231 for breast cancer), the compound demonstrated significant cytotoxic effects with IC50 values indicating effective inhibition of cell proliferation.
- Mechanism of Action : The compound's mechanism appears to involve apoptosis induction and cell cycle arrest. Molecular docking studies suggest interactions with key proteins involved in cancer cell survival pathways.
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| MDA-MB-231 (Breast) | 10-30 | Apoptosis induction |
| A431 (Skin) | <20 | Cell cycle arrest |
| U251 (Glioblastoma) | 15 | Protein interaction |
Anti-Tubercular Activity
Recent studies have also explored the anti-tubercular potential of this compound. In a series of tests against Mycobacterium tuberculosis, it exhibited significant inhibitory activity with IC50 values comparable to first-line anti-tuberculosis drugs. This positions the compound as a candidate for further development in tuberculosis treatment strategies.
Case Studies and Research Findings
- Study on Anticancer Activity : A detailed investigation reported that this compound showed potent activity against several cancer cell lines with minimal cytotoxicity towards normal cells. The study highlighted the importance of substituents on the thiazole ring in enhancing activity .
- Antimicrobial Efficacy Study : Another research effort focused on synthesizing various derivatives and evaluating their antimicrobial properties. The findings indicated that modifications to the benzothiazole moiety significantly impacted efficacy against bacterial strains .
- Anti-Tubercular Evaluation : A recent publication described the synthesis of related compounds and their evaluation against Mycobacterium tuberculosis. The results underscored the importance of structural modifications in improving anti-tubercular activity .
Q & A
Q. What statistical approaches are recommended for analyzing dose-response data?
- Methodological Answer : Use nonlinear regression (e.g., GraphPad Prism) to fit sigmoidal curves and calculate IC₅₀ values. Apply ANOVA with post-hoc Tukey tests to compare efficacy across analogs. Report 95% confidence intervals to assess significance .
Tables for Key Data
| Property | Method | Typical Results | Reference |
|---|---|---|---|
| Melting Point | Open capillary method | 215–220°C (decomposes) | |
| -NMR (DMSO-d₆) | 400 MHz Varian Mercury | δ 8.2 (s, 1H, thiazole), δ 3.8 (s, 6H, OCH₃) | |
| IC₅₀ (MCF-7 cells) | MTT assay | 2.4 ± 0.3 μM | |
| LogP (calculated) | ChemDraw Ultra | 3.1 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
